molecular formula C13H15N3 B1601142 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 325975-67-5

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B1601142
CAS-Nummer: 325975-67-5
Molekulargewicht: 213.28 g/mol
InChI-Schlüssel: QPFARDFRKAIVOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused with a 1-methyl-1,2,3,6-tetrahydropyridine (THP) moiety at position 2. Its molecular formula is C₁₂H₁₄N₃, with a monoisotopic mass of 201.1266 g/mol. The compound is synthesized via condensation of 1H-pyrrolo[2,3-b]pyridine with 4-piperidone under inert conditions (argon), followed by N-alkylation to yield derivatives . Commercial availability (e.g., CymitQuimica) highlights its role as a building block in medicinal chemistry, particularly for kinase inhibitor development .

Eigenschaften

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-16-7-4-10(5-8-16)12-9-15-13-11(12)3-2-6-14-13/h2-4,6,9H,5,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFARDFRKAIVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477483
Record name 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325975-67-5
Record name 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Biochemische Analyse

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting nNOS, it can reduce the production of nitric oxide, which in turn affects signaling pathways that rely on this molecule. This can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of nNOS involves binding to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can lead to a decrease in nitric oxide levels, which has downstream effects on various signaling pathways and physiological processes. Additionally, this compound may influence other enzymes and proteins, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of nNOS, resulting in long-term changes in nitric oxide levels and associated cellular processes. The stability of the compound in various experimental conditions is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may selectively inhibit nNOS without significant adverse effects. At higher doses, it could potentially cause toxicity or other adverse effects due to excessive inhibition of nitric oxide production. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of nNOS affects the metabolic flux of nitric oxide production, which can influence various physiological processes. Additionally, this compound may interact with other metabolic enzymes, altering metabolite levels and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Understanding these interactions is essential for determining how the compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with nNOS and other biomolecules, affecting its overall biochemical activity.

Biologische Aktivität

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C14H17N3
  • Molecular Weight : 227.305 g/mol
  • CAS Number : 116480-62-7

The compound has been studied for its role in inhibiting specific kinases and enzymes that are implicated in various diseases:

  • SGK-1 Kinase Inhibition : Research indicates that this compound acts as an inhibitor of SGK-1 kinase. SGK-1 is involved in renal and cardiovascular diseases by mediating sodium retention and cell proliferation processes. Inhibition of this kinase may provide therapeutic benefits in managing electrolyte balance and renal dysfunctions .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Neuroprotective Effects

Studies have shown that derivatives of this compound exhibit neuroprotective properties similar to those observed with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known neurotoxin. These compounds can lead to dopamine depletion in striatal neurons and have been linked to mechanisms that may protect against neurodegenerative diseases .

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties. For instance, related pyrrolo[2,3-b]pyridine derivatives have demonstrated activity against viruses such as HIV and HBV. This suggests a potential for developing antiviral therapies based on the structural framework of this compound .

3. Inhibition of Nitric Oxide Synthase (NOS)

Recent studies indicate that certain derivatives can inhibit human nitric oxide synthase (NOS), which plays a crucial role in various physiological processes and pathologies, including inflammation and cardiovascular diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
NOS InhibitionIdentified as an effective inhibitor with potential applications in treating inflammatory conditions.
Antiviral ActivityShowed efficacy against HBV in vitro using HepG2 cell lines.
Neurotoxicity AssessmentDemonstrated similar neurotoxic profiles to MPTP but with protective effects under certain conditions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a complex heterocyclic structure that includes both pyrrolidine and pyridine rings. The molecular formula is C14H16N2C_{14}H_{16}N_2 with a molecular weight of approximately 228.29 g/mol. The presence of the tetrahydropyridine moiety contributes to its potential biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:

  • Neuropharmacology : Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and depression.
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Molecular Probes

Due to its unique chemical structure, 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can serve as a molecular probe in biochemical assays. Its ability to interact with various biomolecules makes it suitable for studying protein-ligand interactions and enzyme activity.

Synthesis of Analogues

The compound serves as a scaffold for the synthesis of novel analogues with modified pharmacological properties. Researchers can alter functional groups on the pyridine or pyrrolidine rings to enhance efficacy or selectivity for specific biological targets.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The findings suggested that these compounds could reduce cell death and promote survival pathways in dopaminergic neurons, indicating their potential for treating neurodegenerative diseases .

Case Study 2: Anticancer Activity

In another study featured in Cancer Research, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects against breast cancer cell lines. Results demonstrated that certain derivatives significantly inhibited cell growth through apoptosis induction and cell cycle arrest .

Analyse Chemischer Reaktionen

Substitution Reactions

The compound undergoes N-alkylation at the nitrogen atoms of the pyrrolo[2,3-b]pyridine core. For example, synthesis methods involve reacting with dibromoalkanes (e.g., 1,4-dibromobutane, 1,3-dibromopropane) to form alkylated derivatives at the imide N1 position . This highlights the reactivity of nitrogen centers for nucleophilic substitution.

Reaction TypeReagents/ConditionsProducts
N-alkylationDibromoalkanes (e.g., 1,4-dibromobutane), catalytic baseAlkylated derivatives (e.g., 2a–c )

Condensation Reactions

The compound participates in condensation reactions with active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate) under acidic conditions (acetic acid, catalytic HCl). These reactions yield substituted pyrrolo[2,3-b]pyridines, such as 4a–c , 5a–c , and 6a–c , through cyclocondensation pathways .

Reaction TypeReagents/ConditionsProducts
CyclocondensationAcetic acid, HCl, reflux (4 h)Substituted pyrrolo[2,3-b]pyridines (e.g., 4a–c )

Cross-Coupling Reactions

The pyrrolo[2,3-b]pyridine core can undergo iodination followed by Suzuki coupling to introduce aryl groups. For example, iodination of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and subsequent coupling with benzamide derivatives yields FGFR inhibitors like 4h .

Reaction TypeReagents/ConditionsProducts
Iodination/SuzukiIodine, boronic acids, catalystsArylated derivatives (e.g., 4h )

Reduction Reactions

Derivatives of the compound can undergo reduction using triethylsilane (TES) and trifluoroacetic acid (TFA) to modify functional groups. For instance, reductions of alkenes or nitro groups yield biologically active analogs .

Reaction TypeReagents/ConditionsProducts
ReductionTES, TFA, refluxReduced derivatives (e.g., 4h )

Biological Activity Modulation

The compound’s reactivity enables structure–activity relationship (SAR) studies for therapeutic applications. For example, substitutions at the pyrrolo[2,3-b]pyridine core enhance interactions with FGFR kinases, as demonstrated by 4h ’s pan-FGFR inhibitory activity (IC₅₀: 7–712 nM) .

ModificationBiological ImpactExample
Trifluoromethyl substitutionIncreased FGFR1 potency4h (IC₅₀: 7 nM)

Key Research Findings

  • Synthetic versatility : The compound’s nitrogen-rich structure allows diverse modifications, including alkylation, condensation, and cross-coupling .

  • Biological relevance : Derivatives exhibit potent inhibition of kinases (e.g., FGFR) and show antiproliferative effects in cancer cells (e.g., 4T1) .

  • Optimization strategies : Structural modifications (e.g., trifluoromethyl groups) significantly enhance ligand efficiency and selectivity .

This compound’s reactivity profile underscores its value as a scaffold for medicinal chemistry, particularly in developing kinase inhibitors and CNS-targeted therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pyrrolo[2,3-b]pyridine scaffold is versatile, with substitutions at position 3 significantly altering pharmacological properties. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Substituent Molecular Formula Key Properties Synthesis Method References
3-(1-Methyl-THP-4-yl)-1H-pyrrolo[2,3-b]pyridine 1-Methyl-THP at position 3 C₁₂H₁₄N₃ Potential kinase inhibitor; high solubility via HCl salt conversion Condensation with 4-piperidone
3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine Piperidinyl at position 3 C₁₂H₁₅N₃ Saturated piperidine ring increases rigidity; unknown bioactivity Similar to THP analog, using piperidine
5-Bromo-3-(1-methyl-THP-4-yl)-1H-pyrrolo[2,3-b]pyridine Bromo at position 5, methyl-THP C₁₂H₁₃BrN₃ Enhanced electron-withdrawing effects; potential inhibitor scaffold Halogenation post-synthesis
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives Pyrazolyl at position 3 Varies Protein kinase inhibitors (e.g., JAK2, EGFR); improved selectivity vs. THP analogs Suzuki coupling or Pd-mediated reactions
3-(1-Benzyl-triazol-4-yl)-1H-pyrrolo[2,3-b]pyridine Benzyl-triazolyl at position 3 C₁₆H₁₃N₅ Enhanced π-π stacking potential; explored in CNS-targeted therapies One-pot Sonogashira coupling
L-750,667 (Azaindole derivative) Azaindole core with THP-like chain C₁₈H₁₉ClN₄O High D4 dopamine receptor affinity (Ki = 0.51 nM); >2000x selectivity over D2/D3 Multi-step functionalization

Pharmacological and Physicochemical Differences

  • Receptor Selectivity: The THP-substituted target compound lacks detailed binding data but is structurally analogous to L-750,667, which shows exceptional D4 receptor selectivity . In contrast, pyrazolyl and triazolyl derivatives target kinases (e.g., JAK2) due to their electron-rich substituents .
  • Synthetic Accessibility: The target compound’s synthesis is straightforward (one-step condensation), whereas triazolyl derivatives require complex cross-coupling reactions (e.g., Sonogashira) . Bromination at position 5 () introduces steric and electronic effects, altering reactivity for further derivatization .
  • Commercial and Research Utility :

    • The target compound and its brominated analog are marketed as building blocks (≥95% purity), underscoring their utility in high-throughput screening .
    • L-750,667 is a well-characterized radioligand, highlighting the scaffold’s adaptability for CNS drug discovery .

Key Data Table

Parameter 3-(1-Methyl-THP) 3-(Piperidin-4-yl) 5-Bromo-THP Analog L-750,667
Molecular Weight (g/mol) 201.27 201.27 280.16 354.82
logP (Predicted) 1.8 2.1 2.5 3.9
Key Therapeutic Area Kinase inhibition Undefined Kinase inhibition Dopamine D4 receptors
Selectivity Broad (kinases) N/A Narrow (specific kinases) >2000x (D4 vs. D2/D3)
Synthetic Steps 1–2 1–2 3 ≥5

Vorbereitungsmethoden

One-Step Condensation Synthesis

A key method for synthesizing 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine involves a one-step condensation reaction between 1H-pyrrolo[2,3-b]pyridine and 4-piperidone under an inert atmosphere such as argon. This method was reported with slight variations in reaction conditions but generally includes:

  • Reacting 1H-pyrrolo[2,3-b]pyridine with 4-piperidone.
  • Maintaining an inert atmosphere to prevent oxidation or unwanted side reactions.
  • The condensation leads to the formation of the tetrahydropyridinyl-substituted pyrrolo[2,3-b]pyridine core structure.

This approach yields the target compound (referred to as compound 3 in the literature) efficiently and serves as a key intermediate for further functionalization or derivatization.

N-Alkylation for Derivative Synthesis

Following the initial synthesis of the core compound, N-alkylation reactions are employed to generate derivatives or to attach additional functional groups. This involves:

  • Using alkyl halides such as methyl iodide or dibromoalkanes.
  • Carrying out the reaction under controlled conditions to selectively alkylate the nitrogen atoms in the heterocyclic rings.
  • Purification of products typically by column chromatography.
  • Conversion of final products into water-soluble hydrochloride salts for stability and solubility.

Such N-alkylation methods have been applied to the synthesized 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine to obtain various derivatives with potential biological activity.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Outcome/Notes
1 Condensation 1H-pyrrolo[2,3-b]pyridine + 4-piperidone, inert atmosphere (argon) Formation of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine (compound 3)
2 N-Alkylation Alkyl halides (e.g., methyl iodide), controlled conditions Derivatization via N-alkylation, purification by column chromatography, conversion to hydrochloride salts
3 Suzuki Coupling 3-bromopyridine + aryl boronic acids, Pd catalyst, K2CO3, toluene/H2O, reflux Synthesis of 3-aryl pyridine intermediates
4 N-Methylation Methyl iodide in acetone, room temperature Formation of N-methylated intermediates
5 Partial Reduction NaBH4 in methanol Reduction of pyridine ring to tetrahydropyridine derivatives

Research Findings and Notes

  • The condensation method under inert atmosphere is a straightforward and efficient route for the core compound synthesis, minimizing side reactions.
  • N-alkylation steps allow for structural diversification, important for biological activity optimization.
  • Suzuki coupling, while applied to related tetrahydropyridine derivatives, provides a versatile method for introducing aryl groups and can be adapted for complex analog synthesis.
  • Purification by column chromatography and conversion to hydrochloride salts are standard to ensure compound stability and solubility.
  • The yields for these syntheses are generally high (77-92%), and purity exceeds 95%, indicating well-optimized procedures.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine?

Answer:
The compound is typically synthesized via a one-step condensation reaction between 1H-pyrrolo[2,3-b]pyridine and 4-piperidone under inert conditions (argon atmosphere) . For derivatives, N-alkylation or cross-coupling reactions are employed. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids can introduce substituents at the 3- or 5-position of the pyrrolo[2,3-b]pyridine core . Purification often involves column chromatography (silica gel) and conversion to hydrochloride salts for improved solubility .

Basic: Which analytical techniques are critical for structural characterization of this compound and its derivatives?

Answer:

NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming substituent positions and regiochemistry. For example, in 5-(3,4-dimethoxyphenyl)-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine, aromatic protons and ethynyl carbons are resolved at δ 7.2–7.8 ppm and 90–100 ppm, respectively .

Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity (e.g., 95–98% purity reported for derivatives) .

X-ray Crystallography : Used sparingly due to challenges in crystallization but provides definitive stereochemical data .

Advanced: How can structure-activity relationship (SAR) studies optimize kinase inhibitory activity?

Answer:

  • Core Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position enhances FGFR1 inhibition (IC₅₀ = 7 nM for Compound 4h) by improving hydrophobic interactions in the ATP-binding pocket .
  • Substituent Effects : Replacing methoxy groups with bulkier moieties (e.g., p-tolylethynyl) at the 3-position increases selectivity for FGFR over VEGFR .
  • Ligand Efficiency : Prioritize low molecular weight (<400 Da) and high ligand efficiency (e.g., 4h: LE = 0.43) to balance potency and pharmacokinetics .

Advanced: How should researchers address contradictory data in biological activity assays?

Answer:

  • Dose-Response Validation : Replicate IC₅₀ measurements across multiple assays (e.g., enzymatic vs. cellular assays) to confirm potency. For example, FGFR1 IC₅₀ discrepancies may arise from differences in ATP concentrations .
  • Off-Target Screening : Use kinase profiling panels (e.g., 100+ kinases) to identify non-specific binding. Compound 4h showed >100-fold selectivity for FGFR1/2 over FGFR4 .
  • Solubility Adjustments : Hydrochloride salt formation mitigates false negatives in cell-based assays due to poor solubility .

Advanced: What strategies improve synthetic yields in multi-step derivatization?

Answer:

  • Reaction Optimization : For low-yielding Sonogashira couplings (e.g., 20–37% yields), optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .
  • Protecting Groups : Use tosyl (Ts) groups to stabilize intermediates during iodination or bromination steps, achieving >90% yields for 5-bromo-3-iodo derivatives .
  • Microwave-Assisted Synthesis : Reduces reaction times for condensations (e.g., from 24 h to 1 h) .

Basic: What in vitro models are suitable for evaluating anticancer activity?

Answer:

  • Cell Proliferation Assays : Use 4T1 breast cancer cells treated with derivatives (e.g., 4h) and measure viability via MTT assays (IC₅₀ = 0.5–1.0 µM) .
  • Apoptosis Detection : Annexin V/PI staining confirms compound-induced apoptosis (e.g., 4h increases apoptotic cells by 40% at 1 µM) .
  • Migration/Invasion Assays : Boyden chamber assays with Matrigel quantify inhibition of metastasis (e.g., 4h reduces 4T1 cell invasion by 60%) .

Advanced: How can molecular modeling guide the design of pan-FGFR inhibitors?

Answer:

  • Docking Studies : Align compounds in FGFR1’s hydrophobic pocket (PDB: 3RHX). The 3-methoxy group of 4h forms hydrogen bonds with Ala564, while the pyrrolo[2,3-b]pyridine core occupies the hinge region .
  • MD Simulations : Assess binding stability over 100 ns trajectories; derivatives with rigid ethynyl linkers show lower RMSD fluctuations (<2 Å) .
  • QSAR Models : Correlate substituent electronegativity with FGFR1 inhibition (R² > 0.85) to prioritize synthetic targets .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification Bottlenecks : Replace silica gel chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale production .
  • Toxic Intermediates : Substitute N-iodosuccinimide with safer iodination agents (e.g., I₂/H₂O₂) .
  • Yield Consistency : Monitor reaction progress via TLC or HPLC to avoid side products (e.g., over-alkylation) .

Advanced: How to resolve discrepancies in NMR data for regioisomers?

Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign 13C^{13}C-1H^1H correlations. For example, HMBC cross-peaks between the pyrrolo[2,3-b]pyridine H-3 and C-5 confirm regiochemistry .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to simplify nitrogen-coupled spin systems .
  • Computational Prediction : Compare experimental 1H^1H shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Advanced: What in vivo models validate the therapeutic potential of this compound?

Answer:

  • Xenograft Models : Administer 4h (10 mg/kg, oral) to BALB/c mice with 4T1 tumors; monitor tumor volume reduction (>50% over 21 days) .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂ = 3–5 h) and brain penetration (brain/plasma ratio = 0.3) to assess bioavailability .
  • Toxicity Profiling : Evaluate liver enzymes (ALT/AST) and body weight changes in repeat-dose studies (28 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.